1-Aminocyclobutanecarboxylic acid
Overview
Description
1-Aminocyclobutane-1-carboxylic acid is a synthetic amino acid that has garnered significant interest in various scientific fields due to its unique structure and properties. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is known for its role as an NMDA receptor antagonist, acting at the glycine site, and has applications in both biological and chemical research .
Mechanism of Action
Target of Action
1-Aminocyclobutanecarboxylic acid primarily targets the NMDA receptor , specifically at the glycine site, NR1 . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function.
Mode of Action
As a partial agonist , this compound binds to the glycine site of the NMDA receptor This binding modulates the receptor’s activity, leading to changes in the flow of ions through the receptor’s channel
Pharmacokinetics
Its solubility in water suggests that it may have reasonable bioavailability
Biochemical Analysis
Biochemical Properties
1-Aminocyclobutanecarboxylic acid is known to interact with the NMDA receptor, acting at the glycine site . It acts as an agonist, being an analog of glycine at the NMDA-glycine receptor site . This interaction affects the signal transmission in the central nervous system .
Cellular Effects
The interaction of this compound with the NMDA receptor has significant effects on cellular processes. By acting as an agonist at the NMDA-glycine receptor site, it influences cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the NMDA receptor. It binds to the glycine site of the receptor, acting as an agonist . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .
Preparation Methods
The synthesis of 1-aminocyclobutane-1-carboxylic acid involves several steps. One common method includes the treatment of a precursor compound with aqueous sodium hydroxide at room temperature, which induces the cleavage of specific bonds to produce the desired compound . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity.
Chemical Reactions Analysis
1-Aminocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Aminocyclobutane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It serves as a tool to study the function of NMDA receptors and other biological pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
1-Aminocyclobutane-1-carboxylic acid can be compared to other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and has different biological functions.
α-Aminoisobutyric acid: This compound is another non-proteinogenic amino acid with distinct properties and applications.
The uniqueness of 1-aminocyclobutane-1-carboxylic acid lies in its specific structure and its role as an NMDA receptor antagonist, which distinguishes it from other similar compounds.
Properties
IUPAC Name |
1-aminocyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-5(4(7)8)2-1-3-5/h1-3,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTVMQPGKVHSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176811 | |
Record name | 1-Aminocyclobutanecarboxylic acid | |
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Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 1-Aminocyclobutanecarboxylic acid | |
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CAS No. |
117259-24-2, 22264-50-2 | |
Record name | Cyclobutanecarboxylic acid, 1-amino-, labeled with carbon-14 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117259-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Aminocyclobutanecarboxylic acid | |
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Record name | 1-Aminocyclobutanecarboxylic acid | |
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Record name | 1-Aminocyclobutanecarboxylic acid | |
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Record name | 1-Aminocyclobutanecarboxylic acid | |
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Record name | 1-Amino-1-cyclobutanecarboxylic acid | |
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Record name | 1-AMINOCYCLOBUTANE CARBOXYLIC ACID | |
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